Fluvastatin D6 sodium
Description
Fluvastatin D6 sodium (C₂₄H₁₉D₆FNNaO₄; molecular weight: 439.48 g/mol) is a deuterium-labeled isotopologue of fluvastatin sodium, a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis . It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enhance analytical precision by compensating for matrix effects and instrument variability . The deuterium atoms are incorporated at six positions, replacing hydrogen atoms in the isopropyl group of the parent compound, ensuring minimal alteration to its chemical behavior while providing distinct mass spectral signatures .
This compound is characterized by high purity (>95–98%) and stability, with recommended storage at -20°C (powder) or -80°C (solution) . Its applications span therapeutic drug monitoring, metabolic studies, and bioanalytical research, particularly in quantifying endogenous fluvastatin levels in biological matrices .
Properties
Molecular Formula |
C24H19D6FNNaO4 |
|---|---|
Molecular Weight |
439.48 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Fluvastatin D6 Sodium and Related Compounds
Analytical and Pharmacokinetic Properties
- Isotopic Labeling : this compound and Rosuvastatin D6 calcium are both deuterated to serve as internal standards. However, Fluvastatin D6 replaces six hydrogens in the isopropyl group, whereas Rosuvastatin D6 incorporates deuterium in the methylene groups of the pyrimidine ring .
- Sensitivity : this compound matches the parent compound’s inhibitory potency (IC₅₀ = 8 nM), ensuring comparable extraction efficiency during sample preparation . In contrast, Rosuvastatin D6 calcium has a lower IC₅₀ (0.1 nM), reflecting its higher affinity for HMG-CoA reductase .
- Stability: this compound exhibits stability comparable to non-deuterated fluvastatin sodium under analytical conditions but requires stringent storage (-20°C or -80°C) to prevent deuterium exchange .
Regulatory and Quality Considerations
- Purity Standards : this compound meets pharmacopeial criteria for chromatographic purity (>98%), with stringent limits on impurities like 3-hydroxy-5-keto fluvastatin (<0.15%) .
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